Bienvenue dans la boutique en ligne BenchChem!

prostaglandin A2

Nur77 agonism covalent ligand nuclear receptor

Prostaglandin A2 (PGA2, Medullin) is an endogenous cyclopentenone prostaglandin derived from arachidonic acid metabolism, with molecular formula C20H30O4 and a molecular weight of 334.45 g/mol. It is characterized by an electrophilic α,β-unsaturated carbonyl moiety within its cyclopentenone ring, a structural feature that fundamentally distinguishes its biological reactivity from conventional prostanoids.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 13345-50-1
Cat. No. B143391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprostaglandin A2
CAS13345-50-1
Synonyms(5Z,13E,15S)-15-Hydroxy-9-oxoprosta-5,10,13-trien-1-oic Acid;  7-[2-(3-Hydroxy-1-octenyl)-5-oxo-3-cyclopenten-1-yl]-5-heptenoic Acid;  (+)-Prostaglandin A2;  (15S)-PGA2;  15(S)-Hydroxy-9-oxo-5-cis-_x000B_10,13-trans-prostatrienoic Acid;  15(S)-Hydroxy-9-oxo-5-c
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
InChIKeyMYHXHCUNDDAEOZ-FOSBLDSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin A2 (CAS 13345-50-1) Procurement Guide: Product Identity and Core Specifications


Prostaglandin A2 (PGA2, Medullin) is an endogenous cyclopentenone prostaglandin derived from arachidonic acid metabolism, with molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . It is characterized by an electrophilic α,β-unsaturated carbonyl moiety within its cyclopentenone ring, a structural feature that fundamentally distinguishes its biological reactivity from conventional prostanoids [1]. PGA2 is available from commercial sources as a synthetic compound with typical purity >98% and is provided as a solution in methyl acetate or as a neat oil, requiring storage at −20°C under desiccating conditions to preserve its chemical integrity .

Prostaglandin A2 Procurement: Why Generic Prostanoid Substitution Compromises Experimental Outcomes


Prostaglandin A2 cannot be functionally substituted by structurally related prostanoids such as PGE2, PGA1, or 15-deoxy-Δ12,14-PGJ2 due to unique molecular determinants of its biological activity. Unlike PGE2, which signals primarily through G protein-coupled EP receptors, PGA2 acts via covalent protein adduction mediated by its electrophilic cyclopentenone β-carbon [1]. Furthermore, PGA2 exhibits a distinct intracellular trafficking profile and nuclear binding pattern compared to Δ12-PGJ2, and demonstrates markedly different pulmonary metabolic stability relative to PGE2, which is substantially inactivated during a single pulmonary passage [2][3]. Consequently, experimental designs requiring specific modulation of Nur77 transcriptional activity, induction of p53-dependent apoptosis without confounding EP receptor activation, or in vivo models necessitating resistance to pulmonary clearance demand the use of authenticated PGA2 rather than alternative prostanoids.

Prostaglandin A2 Quantitative Differentiation: Comparative Evidence for Scientific Selection


PGA2 Exhibits Unique Covalent Agonism of the Orphan Nuclear Receptor Nur77, a Property Absent in Non-Cyclopentenone Prostanoids

PGA2 acts as an endogenous agonist of the orphan nuclear receptor Nur77 (NR4A1) by forming a specific covalent adduct between its endocyclic β-carbon (C9) and Cys566 within the receptor's ligand-binding domain [1]. This covalent mechanism of receptor activation is a direct consequence of the electrophilic cyclopentenone ring and is not observed with non-cyclopentenone prostaglandins such as PGE2, which lack this reactive moiety [1]. The binding affinity (Kd) of PGA2 for Nur77 has been determined by surface plasmon resonance to be 2050 nM (pKd 5.69) [2].

Nur77 agonism covalent ligand nuclear receptor

PGA2 Resists Pulmonary Inactivation, Exhibiting Superior Hemodynamic Stability Relative to PGE2 In Vivo

A single passage through the pulmonary circulation causes substantial loss of the vasodilator activity of prostaglandin E1 (PGE1) and E2, whereas PGA2 exhibits little if any loss of vasodilator activity under identical experimental conditions [1]. This differential pulmonary inactivation was demonstrated in anaesthetized cats and dogs using blood pressure and rat fundal strip bioassays [1].

pulmonary metabolism vasodilator in vivo stability

PGA2 Exhibits Distinct Nuclear Trafficking and Subnuclear Distribution Compared to Δ12-Prostaglandin J2

Both PGA2 and Δ12-PGJ2 are cyclopentenone prostaglandins that are taken up by cultured cells and accumulate in nuclei; however, their subnuclear distribution and binding patterns differ fundamentally [1]. Approximately three-fourths of PGA2-derived nuclear radioactivity was recovered in the nucleoplasm/nuclear membrane fraction and identified as intact, free PGA2, whereas over 70% of Δ12-PGJ2-derived nuclear radioactivity was associated with the chromatin/nuclear matrix residue and resistant to acidic ethyl acetate extraction [1].

nuclear accumulation intracellular trafficking growth inhibition

PGA2 Demonstrates Intermediate Antiproliferative Potency in Oral Squamous Carcinoma Cells Relative to Other Cyclopentenone Prostaglandins and PGE2

In a comparative study of four cyclopentenone prostaglandins and PGE2 on the growth of human oral squamous carcinoma cells (SCC-15), all compounds caused significant dose-dependent inhibition of cell growth [1]. The rank order of potency was established as PGJ2 > PGA1 > 16,16-dimethyl PGA1 > PGA2 > PGE2, positioning PGA2 as having intermediate efficacy within this class [1].

antiproliferative oral squamous carcinoma growth inhibition

PGA2 Induces Apoptosis in Hepatocellular Carcinoma Cells via a Caspase-Independent Mechanism, Contrasting with Classical Apoptotic Pathways

In hepatocellular carcinoma cell lines Hep 3B and Hep G2, PGA2 treatment inhibited cell growth and induced nuclear condensation, fragmentation, and genomic DNA laddering—hallmarks of apoptosis—yet did not result in cleavage of poly (ADP-ribose) polymerase (PARP) [1]. Furthermore, broad-spectrum caspase inhibitors such as z-VAD-Fmk and z-DEVD-Fmk exerted no effect on PGA2-induced apoptosis in these cells [1]. This contrasts with classical apoptosis inducers and many chemotherapeutic agents that typically activate caspase cascades.

caspase-independent apoptosis hepatocellular carcinoma cell death

PGA2 Exhibits Intermediate Antiproliferative Potency (IC50 1260 nM) Against Pancreatic Cancer Cells, Enabling Distinct Transcriptomic Effects Compared to PGE1 and PGB2

In a high-throughput screen assessing inhibition of human pancreatic cancer cell proliferation (MiaPaca2), PGA2 demonstrated an IC50 of 1260 nM [1]. This potency was intermediate relative to the structurally related compounds tested: PGE1 was more potent (IC50 550 nM), while PGB2 was less potent (IC50 1600 nM) [1]. RNA sequencing further revealed that while all three prostaglandins shared 31 upregulated genes and 93 downregulated genes, the majority of differentially expressed genes were unique to each compound, indicating non-redundant transcriptional effects [1].

pancreatic cancer IC50 transcriptomics

Prostaglandin A2: Validated Research and Industrial Application Scenarios


Elucidating Nur77-Mediated Transcriptional Regulation in Cancer and Inflammation

Given its validated covalent agonism of the orphan nuclear receptor Nur77 (Kd 2050 nM) [1], PGA2 is uniquely suited for investigations into Nur77-dependent gene expression programs. This application is particularly relevant in oncology and immunology, where Nur77 regulates apoptosis, inflammation, and metabolic homeostasis. Unlike non-cyclopentenone prostanoids that cannot activate Nur77, PGA2 provides a direct tool to dissect this pathway.

In Vivo Cardiovascular and Renal Pharmacology Requiring Resistance to Pulmonary Clearance

For in vivo studies investigating vasodilation, natriuresis, or blood pressure regulation, PGA2 offers a distinct advantage over PGE2 and PGE1 due to its demonstrated resistance to pulmonary inactivation [2]. This property enables more stable and reproducible hemodynamic measurements following bolus administration or infusion, reducing the confounding effects of rapid metabolic clearance and making it suitable for whole-animal physiological studies.

Investigating Caspase-Independent Apoptotic Pathways in Cancer Cells

PGA2 induces apoptosis in hepatocellular carcinoma cells (Hep 3B, Hep G2) without activating caspases, as evidenced by the lack of PARP cleavage and insensitivity to caspase inhibitors [3]. This unique property makes PGA2 an essential tool for researchers studying alternative cell death mechanisms, particularly in tumor models with intrinsic or acquired resistance to caspase-dependent apoptosis inducers.

Comparative Studies of Cyclopentenone Prostaglandin Growth Inhibition and Nuclear Trafficking

The distinct subnuclear distribution and binding profile of PGA2 relative to Δ12-PGJ2—with PGA2 remaining predominantly free and extractable while Δ12-PGJ2 becomes covalently bound to nuclear proteins [4]—positions PGA2 as a critical comparator compound for studies dissecting the structure-activity relationships and intracellular pharmacology of cyclopentenone prostaglandins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for prostaglandin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.